(Z)-N'-(1-butyl-2-oxoindolin-3-ylidene)furan-2-carbohydrazide
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Overview
Description
(Z)-N’-(1-butyl-2-oxoindolin-3-ylidene)furan-2-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a furan ring, an indolinone moiety, and a hydrazone linkage, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(1-butyl-2-oxoindolin-3-ylidene)furan-2-carbohydrazide typically involves the condensation reaction between a furan-2-carbohydrazide and a 1-butyl-2-oxoindoline-3-carbaldehyde. The reaction is usually carried out in the presence of an acid or base catalyst under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions may convert the hydrazone linkage to a hydrazine derivative.
Substitution: The furan and indolinone rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-(1-butyl-2-oxoindolin-3-ylidene)furan-2-carbohydrazide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, hydrazones are known for their antimicrobial, antiviral, and anticancer activities. This compound could be investigated for similar properties, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, the compound might be explored for its therapeutic potential. Hydrazones have been studied for their ability to inhibit enzymes and interact with biological targets, making them candidates for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a chemical intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (Z)-N’-(1-butyl-2-oxoindolin-3-ylidene)furan-2-carbohydrazide would depend on its specific biological activity. Generally, hydrazones can act by inhibiting enzymes, binding to DNA, or interacting with cellular receptors. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N’-(1-phenyl-2-oxoindolin-3-ylidene)furan-2-carbohydrazide
- (Z)-N’-(1-methyl-2-oxoindolin-3-ylidene)furan-2-carbohydrazide
- (Z)-N’-(1-ethyl-2-oxoindolin-3-ylidene)furan-2-carbohydrazide
Uniqueness
(Z)-N’-(1-butyl-2-oxoindolin-3-ylidene)furan-2-carbohydrazide is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The butyl group, in particular, may affect its lipophilicity and interaction with biological membranes.
Properties
IUPAC Name |
N-(1-butyl-2-hydroxyindol-3-yl)iminofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-2-3-10-20-13-8-5-4-7-12(13)15(17(20)22)18-19-16(21)14-9-6-11-23-14/h4-9,11,22H,2-3,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVDUKXOLDUJDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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